molecular formula C7H6BrCl2NO2S B13209539 4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide

4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide

Cat. No.: B13209539
M. Wt: 319.00 g/mol
InChI Key: IPVMKHHSDMCFGV-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H6BrCl2NO2S and a molecular weight of 319.00304 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of bromine, chlorine, and sulfonamide groups, which provide a wide range of reactivity and applications.

Properties

Molecular Formula

C7H6BrCl2NO2S

Molecular Weight

319.00 g/mol

IUPAC Name

4-bromo-2,6-dichloro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H6BrCl2NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3

InChI Key

IPVMKHHSDMCFGV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1Cl)Br)Cl

Origin of Product

United States

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